Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate: is a heterocyclic compound with the molecular formula C6H10N4O2. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which are of significant interest due to their potential biological activities .
Biology and Medicine: In the field of biology and medicine, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: Industrially, this compound is used in the production of dyes and pigments. Its unique chemical properties allow for the creation of vibrant and stable colors .
Mechanism of Action
Target of Action
Similar compounds have been known to target camp-specific 3’,5’-cyclic phosphodiesterase 4d . This enzyme plays a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger.
Mode of Action
It’s suggested that similar compounds hydrolyze the second messenger camp , which is a key regulator of many important physiological processes. This could imply that Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate might interact with its targets to modulate the levels of cAMP, thereby influencing the downstream signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the condensation of appropriate precursors.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Comparison with Similar Compounds
- Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
- Ethyl 1H-pyrazole-4-carboxylate
- 3,5-Diamino-1H-pyrazole-4-carboxylic acid
Comparison: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is unique due to the presence of amino groups at the 3 and 5 positions, which significantly influence its reactivity and biological activity. Compared to its dimethyl and unsubstituted counterparts, the diamino derivative exhibits enhanced hydrogen bonding capabilities and a broader range of chemical reactivity .
Properties
IUPAC Name |
ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H5,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAWNPOJGRIJSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399608 | |
Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6825-71-4 | |
Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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